molecular formula C21H17N3OS B2939091 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-57-1

3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2939091
CAS No.: 863593-57-1
M. Wt: 359.45
InChI Key: UQVCVAOQIQUSNH-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine moiety

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It’s worth noting that thiazolo[5,4-b]pyridine compounds have exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, microbial growth, tumor growth, and more.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that the compound could have various effects at the molecular and cellular level, depending on the specific target and pathway involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiazole ring to its corresponding sulfone or sulfoxide derivatives.

  • Reduction: Reduction of the thiazole ring to form thiazolidine derivatives.

  • Substitution: Replacement of hydrogen atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or neutral media.

  • Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: Halogenation reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

  • Oxidation: Thiazole sulfones or sulfoxides.

  • Reduction: Thiazolidine derivatives.

  • Substitution: Halogenated phenyl derivatives or other substituted phenyl compounds.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects, such as enzyme inhibition or receptor binding.

  • Industry: Potential use in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: Similar core structure but different substituents.

  • Benzamide derivatives: Similar benzamide group but different core structures.

  • Phenyl derivatives: Similar phenyl group but different core structures.

Uniqueness: 3-Methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine core, phenyl group, and benzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVCVAOQIQUSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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